1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

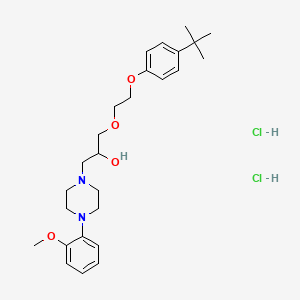

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with two distinct pharmacophores:

- Phenoxyethoxy group: A 4-(tert-butyl)phenol linked via a two-carbon ethoxy spacer.

- Piperazine moiety: A 2-methoxyphenyl-substituted piperazine, a structural motif commonly associated with receptor-binding activity (e.g., serotonin or dopamine receptors) .

The dihydrochloride salt form suggests improved aqueous solubility compared to the free base, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

1-[2-(4-tert-butylphenoxy)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4.2ClH/c1-26(2,3)21-9-11-23(12-10-21)32-18-17-31-20-22(29)19-27-13-15-28(16-14-27)24-7-5-6-8-25(24)30-4;;/h5-12,22,29H,13-20H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPQRZVUQXQEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride , often referred to as Compound X , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activities, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O4·2HCl

- Molecular Weight : 396.39 g/mol

- CAS Number : 299443-50-8

The compound features a complex structure with a tert-butyl group, phenoxy, and piperazine moieties, which contribute to its biological activity.

Biological Activity Overview

Compound X has been evaluated for various biological activities, including:

- Serotonin Receptor Modulation :

- Antidepressant Effects :

- Kinase Inhibition :

The mechanism of action of Compound X is primarily linked to its interaction with serotonin receptors and its ability to modulate intracellular signaling pathways. By binding to the 5-HT1A receptor, it influences downstream signaling molecules such as ERK1/2, which are crucial for neuronal survival and function.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant properties of Compound X, it was administered to rats over several weeks. Results indicated a significant reduction in immobility time during forced swimming tests compared to control groups. This suggests enhanced serotonergic activity, potentially offering insights into new antidepressant therapies.

Case Study 2: Kinase Inhibition Profile

Another study evaluated Compound X against a panel of kinases using high-throughput screening methods. The results indicated selective inhibition of certain kinases, particularly those involved in oncogenic signaling pathways. This positions Compound X as a candidate for further development in cancer therapeutics.

Data Tables

Comparison with Similar Compounds

Piperazine Substituents

- Target Compound : The 2-methoxyphenyl group on piperazine may enhance selectivity for serotonin receptor subtypes (e.g., 5-HT1A) due to electron-donating methoxy groups favoring π-π interactions .

- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride (): Replaces the 2-methoxyphenyl with a 4-methoxyphenyl group and introduces a nitro group on the phenoxy moiety. The nitro group’s electron-withdrawing nature could reduce receptor affinity but increase metabolic stability .

- 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride (): Substitutes the methoxyphenyl with a hydroxyethyl group, likely reducing lipophilicity and altering receptor subtype selectivity (e.g., favoring adrenergic over serotonergic targets) .

Phenoxy Group Modifications

- 1-(tert-Butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride (): Replaces the ethoxy linker with a tert-butylamino group and uses an isopropylphenoxy group. This may reduce flexibility but improve metabolic resistance due to the isopropyl group’s stability .

Comparative Analysis Table

Salt Form and Solubility Considerations

- Dihydrochloride Salts (Target Compound, ) : Enhance water solubility and dissolution rates, critical for oral bioavailability. The dual HCl groups may improve stability under acidic conditions (e.g., gastric environment) .

- Monohydrochloride Salt (): Lower solubility compared to dihydrochlorides but sufficient for formulations requiring controlled release .

Research Implications and Limitations

While structural similarities suggest shared therapeutic pathways (e.g., CNS modulation), direct pharmacological data are absent for the target compound. Key research gaps include:

Receptor Binding Assays : Testing affinity for serotonin (5-HT1A/2A), dopamine (D2), and adrenergic receptors (α1/β1).

ADME Studies : Evaluating the tert-butyl group’s impact on pharmacokinetics (e.g., half-life, CYP450 metabolism).

Comparative Efficacy : Benchmarking against clinical analogs like aripiprazole (piperazine-based antipsychotic).

Q & A

Q. What are the optimal synthetic routes for 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can purity be maximized?

- Methodological Answer: A stepwise synthesis approach is recommended:

Etherification: React 4-(tert-butyl)phenol with 2-chloroethoxypropane under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethoxy intermediate.

Piperazine Coupling: Introduce the 2-methoxyphenylpiperazine moiety via nucleophilic substitution, using catalytic KI to enhance reactivity .

Salt Formation: Treat the free base with HCl in ethanol to yield the dihydrochloride salt.

Purity Optimization:

- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for intermediate purification.

- Final purity (>98%) can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments, e.g., tert-butyl singlet (δ 1.25 ppm) and piperazine NH signals (δ 2.8–3.5 ppm) .

- X-ray Crystallography: For absolute configuration verification (e.g., resolving stereochemistry at the propan-2-ol center) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~548.3 Da) .

Advanced Research Questions

Q. How can computational methods guide the design of experiments to study this compound’s receptor interactions?

- Methodological Answer: Integrate computational and experimental workflows:

Molecular Docking: Use AutoDock Vina to model binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂), focusing on the piperazine and methoxyphenyl moieties as key pharmacophores .

MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical residues (e.g., hydrogen bonds with Asp116 in 5-HT₁A) .

Validation: Compare computational predictions with radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A affinity) .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer: Address discrepancies via controlled studies:

- Solubility: Test in buffered solutions (pH 1–7.4) using shake-flask method with HPLC quantification. Note: Higher solubility in acidic pH due to dihydrochloride salt ionization .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., cleavage of ether bonds under oxidative conditions) .

Q. What strategies are recommended for evaluating this compound’s metabolic pathways in vitro?

- Methodological Answer: Use hepatocyte microsomal assays:

Phase I Metabolism: Incubate with human liver microsomes (NADPH-regenerating system). Identify metabolites via UPLC-QTOF-MS.

Key Enzymes: Inhibit CYP3A4 (ketoconazole) and CYP2D6 (quinidine) to assess isoform-specific contributions .

Data Interpretation: Compare metabolic profiles with computational predictions (e.g., SwissADME for primary sites of oxidation) .

Q. How can impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer: Follow pharmacopeial guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.